molecular formula C3H6O2 B020135 1,3-Dioxolane CAS No. 646-06-0

1,3-Dioxolane

Cat. No. B020135
Key on ui cas rn: 646-06-0
M. Wt: 74.08 g/mol
InChI Key: WNXJIVFYUVYPPR-UHFFFAOYSA-N
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Patent
US06392055B1

Procedure details

2-[(3E,5E,9Z)-10-(2,5-Dimethoxyphenyl)-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane was synthesized as follows: to a −78° C. solution of (4E,6E)-(9-[1,3]dioxolan-2-yl-7-methyl-nona-4,6-dienyl)triphenylphosphonium iodide (500 mg, 0.840 mmol) in 5 mL of THF was added dropwise 0.5 mL of a 2 M solution of NaHMDS in THF. After 40 minutes at −78° C., a solution of 2,5-dimethoxybenzaldehyde (167 mg, 1.01 mmol) in 1 mL of THF was added dropwise. The reaction was warmed to 0° C. over 2 hours, brine was added, and the mixture was extracted with Et2O. The combined organic extracts were washed with a saturated solution of NaHCO3, dried (Na2SO4) and concentrated. Chromatography on SiO2 (hexanes/EtOAc 10:1) gave 162 mg (0.453 mmol, 54%) of oily 2-[(3E,5E,9Z)-10-(2,5-dimethoxphenyl))-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane as a 5:1 mixture of (9Z):(9E) isomers: 1H NMR δ6.82-6.70 (m, 3H), 6.51 (d, 1H, J=11.5 Hz), 6.25 (dd, 1H, J=15.2, 11.0 Hz), 5.82 (d, 1H, J=10.6 Hz), 5.78-5.69 (m, 1H), 5.60 (dt, 1H, J=14.1, 6.8 Hz), 4.85 (t, 1H, 4.7 Hz), 3.97-3.82 (m, 4H), 3.78 (s, 3H), 3.76 (s, 3H), 2.39-2.31 (m, 2H), 2.30-2.21 (m, 2H), 2.20-2.10 (m, 2H). 181-1.72 (m, 2H), 1.73 (s, 3H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[CH2:7][CH2:8]/[C:9](/[CH3:35])=[CH:10]/[CH:11]=[CH:12]/[CH2:13][CH2:14][CH2:15][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:46][O:47][C:48]1[CH:55]=[CH:54][C:53]([O:56][CH3:57])=[CH:52][C:49]=1[CH:50]=O>C1COCC1.[Cl-].[Na+].O>[CH3:46][O:47][C:48]1[CH:55]=[CH:54][C:53]([O:56][CH3:57])=[CH:52][C:49]=1/[CH:50]=[CH:15]\[CH2:14][CH2:13]/[CH:12]=[CH:11]/[CH:10]=[C:9](\[CH3:35])/[CH2:8][CH2:7][CH:3]1[O:2][CH2:6][CH2:5][O:4]1.[O:2]1[CH2:6][CH2:5][O:4][CH2:3]1 |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[I-].O1C(OCC1)CC/C(=C/C=C/CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)/C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
WASH
Type
WASH
Details
The combined organic extracts were washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)\C=C/CC/C=C/C=C(/CCC1OCCO1)\C
Name
Type
product
Smiles
O1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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